molecular formula C7H4FIN2 B13847286 6-Fluoro-7-iodo-1H-indazole

6-Fluoro-7-iodo-1H-indazole

Cat. No.: B13847286
M. Wt: 262.02 g/mol
InChI Key: JCVYEFGQHIXJJZ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indazole Scaffolds in Chemical Research

The indazole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, was first described by Emil Fischer. pnrjournal.comjmchemsci.com This core structure exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. jmchemsci.comnih.govresearchgate.net While rarely found in nature, synthetic indazole derivatives have become a cornerstone of medicinal chemistry and drug discovery. pnrjournal.comnih.govresearchgate.net

The journey of indazoles in pharmaceutical research has been extensive, with the scaffold being recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. researchgate.netresearchgate.netevitachem.com This has led to the development of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, anti-cancer, and neuroprotective properties. nih.govresearchgate.netresearchgate.netigi-global.comcornell.edu The versatility of the indazole nucleus is underscored by its presence in several FDA-approved drugs. pnrjournal.com For instance, Benzydamine was introduced as an anti-inflammatory agent in 1966, Granisetron is used as an antiemetic in cancer therapy, and several kinase inhibitors like Axitinib and Pazopanib are used in oncology. pnrjournal.comresearchgate.netresearchgate.net The continuous exploration of indazole derivatives is driven by the potential to discover new therapeutic agents for a wide array of diseases, including cancer, inflammatory conditions, and infectious diseases. cornell.edunih.govresearchgate.net

Strategic Importance of Halogenation in Heterocyclic Chemistry, particularly within Indazole Frameworks

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule, is a fundamental and powerful strategy in organic and medicinal chemistry. numberanalytics.comnumberanalytics.com The incorporation of halogens can significantly alter a compound's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.comsemanticscholar.org In drug design, halogens can enhance metabolic stability, improve binding affinity to biological targets, and modulate a molecule's lipophilicity, thereby affecting its absorption and distribution in the body. chemblink.com

Within the context of heterocyclic chemistry, halogen atoms serve as crucial synthetic handles. semanticscholar.org Specifically, bromo- and iodo-substituted heterocycles are valuable precursors for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. semanticscholar.orgchim.it These reactions allow for the introduction of a wide variety of substituents, enabling the systematic exploration of a compound's structure-activity relationship (SAR). chim.it

For the indazole framework, regioselective halogenation is a key method for creating diverse derivatives. semanticscholar.orgchim.it The positions of the halogen atoms on the indazole ring significantly influence the molecule's electronic properties and reactivity. chemblink.com For example, halogenation at the C3-position is a common strategy for further functionalization. chim.it The development of metal-free halogenation techniques has also made these synthetic routes more environmentally friendly and efficient. semanticscholar.org The resulting halogenated indazoles are often key intermediates in the synthesis of complex, biologically active molecules, including potent kinase inhibitors used in cancer therapy. semanticscholar.org

Rationale for Investigating 6-Fluoro-7-iodo-1H-indazole within Current Research Paradigms

The specific structure of this compound makes it a compound of significant interest in contemporary chemical research, particularly in drug discovery and materials science. The rationale for its investigation stems from the strategic combination of two different halogen atoms at specific positions on the indazole core.

The presence of a fluorine atom at the 6-position is highly strategic. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties. chemblink.com It can enhance binding affinity to target proteins, improve metabolic stability by blocking sites susceptible to oxidative metabolism, and modulate the acidity of nearby protons. chemblink.com

Simultaneously, the iodine atom at the 7-position serves a distinct but equally important purpose. Iodine is a large, polarizable atom and an excellent leaving group in metal-catalyzed cross-coupling reactions. chemblink.comchim.it This allows the 7-position to be a versatile point for synthetic modification, where various chemical groups can be introduced to fine-tune the compound's properties or to build more complex molecular architectures. This dual functionality makes this compound a valuable building block. chemblink.com Researchers can leverage the iodine as a synthetic handle for diversification while benefiting from the pharmacological advantages conferred by the fluorine atom. This strategy is common in the development of kinase inhibitors and other targeted therapies where precise molecular interactions are key. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4FIN2

Molecular Weight

262.02 g/mol

IUPAC Name

6-fluoro-7-iodo-1H-indazole

InChI

InChI=1S/C7H4FIN2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11)

InChI Key

JCVYEFGQHIXJJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)I)F

Origin of Product

United States

Synthetic Methodologies for 6 Fluoro 7 Iodo 1h Indazole

Retrosynthetic Analysis and Strategic Disconnections for 6-Fluoro-7-iodo-1H-indazole

A retrosynthetic analysis of this compound suggests that the primary strategic disconnections involve the carbon-halogen bonds and the formation of the indazole ring. The C-F and C-I bonds can be disconnected to reveal a 1H-indazole precursor, which would then undergo sequential or simultaneous halogenation. Key retrosynthetic strategies include:

Halogenation of a Pre-formed Indazole Core: This approach starts with a 6-fluoro-1H-indazole or a 7-iodo-1H-indazole and introduces the second halogen. Alternatively, a non-halogenated 1H-indazole could be di-halogenated.

Indazole Ring Formation from a Dihalogenated Precursor: This strategy involves constructing the indazole ring from an appropriately substituted benzene (B151609) derivative, such as a dihalogenated 2-methylaniline or a related compound. google.com

Cyclization of Hydrazone Derivatives: A common method for indazole synthesis involves the cyclization of hydrazones derived from ortho-haloaryl ketones or aldehydes. nih.govacs.org For this compound, this would entail a precursor like a 2-substituted-(3-fluoro-4-iodo-phenyl)hydrazone.

Precursor Synthesis and Functional Group Transformations Leading to the Indazole Core

The synthesis of the indazole core often begins with substituted anilines or benzaldehydes. mdpi.com For this compound, precursors like 3-fluoro-2-methylaniline (B146951) or 2-fluoro-3-iodotoluene would be logical starting points.

Common synthetic routes to the indazole ring system include:

Jacobsen Indazole Synthesis: This method involves the cyclization of N-nitroso-o-toluidines. google.com A modification of this route uses N-acetyl derivatives treated with a nitrosating agent. austinpublishinggroup.com

Condensation of Hydrazines with Carbonyls: The reaction of substituted 2-halobenzaldehydes or 2-haloacetophenones with hydrazines is a widely used method for constructing the indazole ring. austinpublishinggroup.comacs.org This can be a one-pot process, often facilitated by microwave heating or copper catalysis. acs.org

From Arynes and Hydrazones: A [3+2] annulation approach between arynes and hydrazones can yield various substituted 1H-indazoles. acs.org This method allows for diverse substitution patterns at the 1- and 3-positions. acs.org

Intramolecular C-H Amination: Palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a route to 1H-indazoles. nih.gov Silver(I)-mediated intramolecular oxidative C-H amination is another effective method. acs.org

The synthesis of a key precursor, 5-bromo-4-fluoro-1H-indazole, starts from 3-fluoro-2-methylaniline. This undergoes bromination, followed by a ring-closure reaction with isoamyl nitrite, and subsequent deprotection to yield the final product. google.com This multi-step process highlights the typical transformations required to build the indazole core with the desired substitution pattern. google.com

Regioselective Halogenation Strategies: Introduction of Fluoro and Iodo Moieties at C-6 and C-7

Achieving regioselectivity during the introduction of fluorine and iodine is a critical challenge in the synthesis of this compound. The electronic properties of existing substituents on the indazole ring direct the position of incoming electrophiles.

Directing effects of substituents play a crucial role. For instance, in 4-substituted 1H-indazoles, direct bromination at the C7 position has been achieved with high regioselectivity. rsc.orgnih.gov Computational studies can help predict the reactivity of different positions on the indazole ring. nih.gov

Electrophilic Iodination Approaches

Electrophilic iodination is a common method for introducing an iodine atom onto the indazole ring. Reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) are frequently used. chemblink.comvulcanchem.com

Iodination using Iodine and a Base: Treating an indazole with iodine in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF is an effective method for iodination at the C3 position. chim.it

Disulfide-Catalyzed Iodination: A disulfide-catalyzed electrophilic iodination using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) has been developed for electron-rich aromatic compounds, which could be applicable to indazole derivatives. lookchem.com

Metal-Catalyzed Iodination: Palladium or copper catalysts can be employed for the iodination of aniline (B41778) precursors, which are then cyclized to form the iodinated indazole.

For the synthesis of 7-iodo-1H-indazole-3-carboxylic acid, electrophilic iodination with NIS in an acidic medium is a potential route, where the carboxylic acid group may direct iodination to the C7 position. vulcanchem.com

Nucleophilic Fluorination Techniques

Introducing a fluorine atom often involves nucleophilic substitution reactions.

Halogen Exchange (Halex) Reaction: Fluorine can be introduced via a Halex reaction using potassium fluoride (B91410) (KF) or cesium fluoride (CsF) in a polar aprotic solvent.

Electrophilic Fluorination: Reagents like Selectfluor can be used for electrophilic fluorination to introduce the fluorine atom onto the indazole core. smolecule.com

From Fluorinated Precursors: A common strategy is to start with a commercially available fluorinated precursor, such as a fluoroaniline (B8554772) or fluorobenzaldehyde, and then construct the indazole ring. chemicalbook.com For example, 7-fluoro-1H-indazole can be synthesized from 2,3-difluorobenzaldehyde (B42452) and hydrazine (B178648) hydrate. chemicalbook.com

Optimization of Reaction Conditions and Yields for the Synthesis of this compound

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Systems: For cross-coupling reactions, such as Suzuki-Miyaura, palladium catalysts are commonly used. rsc.orgnih.gov Copper catalysts, like copper(I) iodide (CuI), are effective for Ullmann-type coupling reactions. vulcanchem.com

Solvent and Temperature: The choice of solvent can significantly impact reaction outcomes. For example, in the bromination of 4-substituted 1H-indazoles, using DMF at 80°C provided the desired C7-halogenated product in high yield. nih.gov

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial to determine the optimal reaction time. chemicalbook.com

Protecting Groups: The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, can be necessary to prevent unwanted side reactions. google.com These protecting groups are then removed in a subsequent step. google.com

An optimized procedure for the nitrosation of indoles to form 1H-indazole-3-carboxaldehydes involved the slow addition of the indole (B1671886) to the nitrosating mixture at 0°C, followed by stirring at room temperature. rsc.org This careful control of reaction conditions minimized the formation of side products. rsc.org

Alternative Synthetic Routes and Comparative Analysis of Methodologies

Several alternative routes for the synthesis of substituted indazoles have been developed, each with its own advantages and limitations.

Rhodium-Catalyzed C-H Activation: A novel approach involves the Rh(III)-catalyzed annulation of phthalazinones or pyridazinones with allenes to form indazole derivatives. rsc.org Another Rh(III)-catalyzed method involves the C-H bond addition of azobenzenes to aldehydes. nih.gov

Copper-Catalyzed Cyclizations: A general one-step method for the regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles from ortho-halogenated carbonyl compounds has been developed using copper-catalyzed amination. researchgate.net

One-Pot Domino Processes: An efficient one-pot domino process has been developed for the synthesis of 1-aryl-1H-indazoles from arylhydrazones, involving deprotonation and nucleophilic aromatic substitution (SNA) ring closure. mdpi.com

A comparative analysis of these methodologies reveals trade-offs in terms of reaction efficiency, regioselectivity, functional group tolerance, and the availability of starting materials. While traditional methods like the Jacobsen synthesis are well-established, newer metal-catalyzed approaches often offer milder reaction conditions and broader substrate scope. nih.govorganic-chemistry.org The choice of synthetic route will depend on the specific substitution pattern desired and the scale of the synthesis.

Below is a table summarizing some of the key synthetic approaches to the indazole core:

Methodology Precursors Key Reagents/Catalysts Advantages Reference(s)
Jacobsen Indazole SynthesisN-nitroso-o-toluidinesNitrosating agentsWell-established google.com
Hydrazone Cyclization2-halobenzaldehydes/ketones, hydrazinesCopper catalysts, microwaveGood yields, one-pot potential acs.org
Aryne AnnulationArynes, hydrazones-Diverse substitution patterns acs.org
C-H AminationAminohydrazonesPalladium or Silver(I) catalystsDirect functionalization nih.govacs.org
Rhodium-Catalyzed C-H ActivationAzobenzenes, aldehydesRh(III) catalystsHigh functional group tolerance nih.gov

Chemical Reactivity and Transformations of 6 Fluoro 7 Iodo 1h Indazole

Reactivity at the Indazole Nitrogen Atoms (N-1 and N-2)

The presence of two nitrogen atoms in the pyrazole (B372694) ring of the indazole scaffold allows for the formation of N-1 and N-2 substituted regioisomers. The regioselectivity of N-alkylation and N-arylation is a critical aspect of the functionalization of 6-fluoro-7-iodo-1H-indazole and is influenced by several factors, including the nature of the substituent, the electrophile, and the reaction conditions.

Alkylation of the indazole core typically proceeds via deprotonation with a base to form an indazolide anion, which then reacts with an alkylating agent. The ratio of N-1 to N-2 alkylated products is highly dependent on the reaction conditions. For instance, the use of sodium hydride in a non-polar solvent like tetrahydrofuran (B95107) (THF) often favors the formation of the thermodynamically more stable N-1 isomer. Conversely, polar aprotic solvents can lead to different isomeric ratios. The steric hindrance and electronic effects of the substituents on the indazole ring also play a crucial role in directing the regiochemical outcome of N-alkylation. For many indazole derivatives, electron-withdrawing groups at the C7 position have been shown to favor N-2 alkylation. nih.govnih.gov

To achieve regioselective synthesis of a single isomer, the use of protecting groups is a common strategy. The N-1 position can be selectively protected, for example, with a tert-butoxycarbonyl (Boc) group, directing subsequent reactions to other parts of the molecule. mdpi.comnih.gov This protection is crucial for controlling the outcome of subsequent cross-coupling reactions.

Halogen-Directed Reactivity: Nucleophilic Aromatic Substitution (SNAr) and Metal-Mediated Couplings at C-6 and C-7

The carbon-iodine bond at the C-7 position and the carbon-fluorine bond at the C-6 position are key sites for functionalization. The C-I bond is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, owing to the high reactivity of iodoarenes in oxidative addition to palladium(0) complexes.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, this reaction is primarily utilized to introduce aryl or heteroaryl substituents at the C-7 position. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For similar halo-indazoles, palladium complexes with phosphine (B1218219) ligands have proven effective. nih.govnih.gov

While direct examples involving this compound are not extensively documented in publicly available literature, the reactivity of the C-I bond at the C7 position is expected to be high, allowing for efficient coupling with a wide range of boronic acids and esters. It is important to note that for unprotected indazoles, N-arylation can sometimes compete with C-C coupling, necessitating N-protection for selective C-7 functionalization. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Indazoles

Indazole SubstrateCoupling PartnerCatalystBaseSolventYield (%)
7-Bromo-4-sulfonamido-1H-indazole(4-Methoxyphenyl)boronic acidPd(dppf)Cl2K2CO31,4-Dioxane/H2O85
3-Iodo-5-methoxy-1H-indazole (N-Boc protected)Phenylboronic acidPd(PPh3)4Na2CO3Dioxane>80

This table is based on data for analogous compounds and illustrates typical reaction conditions.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction enables the coupling of terminal alkynes with aryl halides, providing a direct route to alkynyl-substituted indazoles. The C-7 iodo substituent of this compound is an excellent handle for this transformation. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

For the successful Sonogashira coupling of iodo-indazoles, protection of the N-H bond is often necessary to prevent side reactions and catalyst deactivation. mdpi.comresearchgate.net The resulting 7-alkynyl-6-fluoro-1H-indazoles are versatile intermediates that can undergo further transformations, such as cyclization reactions.

Buchwald-Hartwig Amination Reactions

Electrophilic Substitution Reactions on the Indazole Ring System

The indazole ring is an aromatic system that can undergo electrophilic substitution. The position of substitution is directed by the existing substituents. The electron-donating nature of the pyrazole ring generally directs electrophiles to the benzene (B151609) ring. However, the presence of the fluorine and iodine atoms, as well as the electronic properties of the pyrazole moiety, will influence the regioselectivity of these reactions. Generally, for 1H-indazoles, electrophilic substitution tends to occur at the C-3, C-5, and C-7 positions. Given that the C-6 and C-7 positions are already substituted in the target molecule, electrophilic attack would likely be directed to the C-3, C-4, or C-5 positions, with the precise outcome depending on the reaction conditions and the nature of the electrophile. Halogenation, nitration, and sulfonation are common electrophilic aromatic substitution reactions. chim.it

Cycloaddition Reactions and Annulation Strategies Involving this compound

The indazole nucleus can participate in cycloaddition reactions, although this aspect of its reactivity is less explored compared to substitution reactions. The pyrazole ring can potentially act as a diene or a dienophile in Diels-Alder reactions, depending on the substituents and the reaction partner. Furthermore, functional groups introduced through the aforementioned cross-coupling reactions can be utilized in annulation strategies to construct more complex fused heterocyclic systems. For instance, an alkyne introduced at the C-7 position via a Sonogashira coupling could undergo an intramolecular cyclization to form a new ring fused to the indazole core.

Functional Group Interconversions on the this compound Scaffold

The chemical compound this compound is a substituted indazole molecule. The indazole core is a bicyclic aromatic system consisting of a benzene ring fused to a pyrazole ring. In this specific derivative, the benzene portion of the scaffold is functionalized with a fluorine atom at the 6-position and an iodine atom at the 7-position. The presence of these distinct functional groups—a reactive iodine atom, a less reactive fluorine atom, and a nucleophilic N-H group within the pyrazole ring—offers multiple sites for chemical modification.

Detailed, specific research on the functional group interconversions of this compound is not extensively documented in publicly available scientific literature. However, the reactivity of this scaffold can be inferred from the well-established chemistry of related iodo- and fluoro-substituted indazoles. The primary transformations would likely involve the carbon-iodine bond, the pyrazole N-H bond, and to a lesser extent, the carbon-fluorine bond.

Reactivity of the C-I Bond:

The carbon-iodine bond at the 7-position is the most reactive site for functional group interconversion, primarily through palladium-catalyzed cross-coupling reactions. This is a common strategy for the elaboration of aryl iodides.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond, introducing a variety of aryl or vinyl substituents at the 7-position.

Sonogashira Coupling: Coupling with terminal alkynes under palladium-copper catalysis would introduce alkynyl groups at the 7-position. This is a powerful method for the synthesis of arylethynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a carbon-nitrogen bond by coupling with a primary or secondary amine, leading to 7-amino-6-fluoro-1H-indazole derivatives.

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst would result in the formation of 7-alkenyl-6-fluoro-1H-indazoles.

Ullmann Condensation: This copper-catalyzed reaction could be used to form carbon-oxygen or carbon-nitrogen bonds with alcohols or amines, respectively.

Reactivity of the N-H Bond:

The N-H bond of the pyrazole ring is nucleophilic and can undergo various functionalization reactions. A common challenge in the chemistry of N-unsubstituted indazoles is the regioselectivity of N-functionalization, as reactions can occur at either the N-1 or N-2 position. d-nb.info

N-Alkylation: Deprotonation with a suitable base followed by reaction with an alkyl halide would introduce an alkyl group on one of the nitrogen atoms. The regioselectivity of this reaction is influenced by the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent used. d-nb.info

N-Arylation: Palladium- or copper-catalyzed coupling with aryl halides can be used to introduce aryl substituents on the nitrogen atoms.

N-Acylation: Reaction with acyl chlorides or anhydrides would lead to the formation of N-acyl indazoles.

Reactivity of the C-F Bond:

The carbon-fluorine bond is generally the most stable and least reactive of the functional groups on the benzene ring. Nucleophilic aromatic substitution of the fluorine atom would require harsh reaction conditions and a strongly activating group elsewhere on the ring. Therefore, functional group interconversions involving the C-F bond are less common under standard laboratory conditions.

Below is a table summarizing the expected, but not experimentally confirmed for this specific molecule, functional group interconversions.

Starting MaterialReagents and ConditionsExpected ProductReaction Type
This compoundR-B(OH)₂, Pd catalyst, base6-Fluoro-7-R-1H-indazoleSuzuki-Miyaura Coupling
This compoundR-C≡CH, Pd/Cu catalyst, base6-Fluoro-7-(alkynyl)-1H-indazoleSonogashira Coupling
This compoundR¹R²NH, Pd catalyst, base7-(R¹R²N)-6-fluoro-1H-indazoleBuchwald-Hartwig Amination
This compoundBase, R-X (alkyl halide)1-Alkyl-6-fluoro-7-iodo-1H-indazole and/or 2-Alkyl-6-fluoro-7-iodo-1H-indazoleN-Alkylation

Derivatization and Analog Design Based on the 6 Fluoro 7 Iodo 1h Indazole Core

Design Principles for Modifying the 6-Fluoro-7-iodo-1H-indazole Scaffold

The design of derivatives based on the this compound scaffold is guided by several key medicinal chemistry principles. The indazole core itself is considered a privileged structure, frequently found in kinase inhibitors and other biologically active molecules. nih.gov It can act as a bioisostere for other bicyclic aromatic systems like indole (B1671886) or benzimidazole, offering a different arrangement of hydrogen bond donors and acceptors that can lead to improved target engagement or altered pharmacokinetic properties. nih.gov

Synthesis of N-Substituted this compound Derivatives

The nitrogen atoms of the indazole ring are common sites for modification. N-alkylation of the indazole core can be a complex process, often yielding a mixture of N1 and N2 isomers. The regioselectivity of N-alkylation is influenced by several factors, including the nature of the substituent on the indazole ring, the type of alkylating agent, the base, and the solvent used. beilstein-journals.org For instance, studies on substituted indazoles have shown that the use of sodium hydride in tetrahydrofuran (B95107) (THF) can favor the formation of the N1-alkylated product. beilstein-journals.org Conversely, different substitution patterns on the indazole ring can direct alkylation to the N2 position. beilstein-journals.org

The synthesis of N-substituted this compound derivatives can be approached using these established methods. The reaction of this compound with an appropriate alkyl or aryl halide in the presence of a suitable base is the most common strategy. The choice of base and solvent is critical to control the regioselectivity of the reaction.

Table 1: Representative Conditions for N-Alkylation of Indazoles

Alkylating AgentBaseSolventPredominant Isomer
Alkyl BromideNaHTHFN1
Alkyl HalideK₂CO₃DMFMixture of N1 and N2
Alkyl TosylateCs₂CO₃AcetonitrileMixture of N1 and N2

This table presents generalized conditions based on studies of various indazole derivatives and may require optimization for the specific this compound scaffold.

Synthesis of C-Substituted this compound Derivatives via Halogen Functionalization

The iodine atom at the C7 position of this compound is a prime site for introducing chemical diversity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for forming carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling: The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. For 7-iodo-1H-indazole derivatives, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C7 position. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a base.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgthieme-connect.de This reaction is particularly useful for introducing alkynyl moieties at the C7 position of the this compound core, which can serve as precursors for further transformations or as key pharmacophoric elements. wikipedia.orgthieme-connect.de

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. wikipedia.org This reaction can be employed to introduce a variety of primary and secondary amines at the C7 position of the indazole scaffold, providing access to a diverse set of derivatives with potential biological activity. wikipedia.org The choice of palladium catalyst and ligand is crucial for the success of this transformation. libretexts.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for C7-Functionalization

ReactionCoupling PartnerCatalyst/Ligand SystemProduct Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄ / Na₂CO₃C7-Aryl derivative
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂ / CuIC7-Alkynyl derivative
Buchwald-Hartwig AminationPrimary/Secondary AminePd₂(dba)₃ / BINAPC7-Amino derivative

This table illustrates common conditions for these reactions on halo-indazoles. Specific conditions for this compound may need to be optimized.

Exploration of this compound Hybrid Molecules and Conjugates

The concept of hybrid molecules involves combining two or more pharmacophores into a single molecule to target multiple biological pathways or to enhance the activity of one of the components. The this compound scaffold can serve as a versatile platform for the design of such hybrid molecules.

By utilizing the synthetic handles on the indazole core, particularly the iodo group at C7 and the nitrogen atoms, it is possible to link this scaffold to other biologically active moieties. For example, the C7 position can be functionalized with a linker that is then attached to another drug molecule or a targeting ligand. Similarly, the N1 or N2 positions can be used for conjugation. This approach can lead to the development of dual-action inhibitors or targeted drug delivery systems. While specific examples involving this compound are not extensively documented in the literature, the principles of hybrid molecule design are broadly applicable to this scaffold.

Structure-Activity Relationship (SAR) Studies on Modified this compound Analogues (preclinical, mechanistic focus)

While specific preclinical SAR studies for this compound are not widely available, general SAR trends for indazole-based inhibitors, particularly kinase inhibitors, can provide valuable insights.

Substitution at the N1 and N2 positions: The nature of the substituent on the indazole nitrogen can significantly impact biological activity. Small alkyl groups are often well-tolerated, while larger or more polar groups can either enhance or diminish activity depending on the specific target. The regiochemistry (N1 vs. N2) is also a critical determinant of activity.

Substitution at the C7 position: As this position is often directed towards the solvent-exposed region in many enzyme active sites, a wide variety of substituents can be tolerated. The introduction of different aryl, heteroaryl, or amino groups via cross-coupling reactions can be used to fine-tune potency, selectivity, and pharmacokinetic properties. For example, the addition of polar groups can improve solubility, while lipophilic groups may enhance cell permeability.

The role of the 6-fluoro substituent: The fluorine atom at the C6 position is generally considered beneficial for metabolic stability and can contribute to binding affinity through favorable interactions with the target protein.

Mechanistic studies of related indazole derivatives have often shown that they act as ATP-competitive inhibitors of protein kinases. The indazole core typically forms key hydrogen bonding interactions with the hinge region of the kinase domain. The substituents on the indazole ring then occupy adjacent hydrophobic pockets, and modifications to these substituents can significantly alter the inhibitory profile.

Table 3: General SAR Trends for Indazole-Based Kinase Inhibitors

Position of ModificationGeneral ObservationPotential Impact on this compound Derivatives
N1-substitutionSmall, lipophilic groups often enhance potency.Alkylation at N1 could improve cell-based activity.
C7-substitutionCan modulate selectivity and pharmacokinetic properties.Introduction of diverse groups at C7 is a key strategy for optimization.
6-Fluoro groupGenerally improves metabolic stability and binding.The 6-fluoro group is likely a favorable feature for biological activity.

This table summarizes general trends observed for various indazole-based kinase inhibitors and provides a predictive framework for the SAR of this compound analogues.

Spectroscopic Characterization Methodologies for 6 Fluoro 7 Iodo 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In the ¹H NMR spectrum of an indazole derivative, protons on the aromatic ring typically appear in the range of 7.0-8.5 ppm. For 6-Fluoro-7-iodo-1H-indazole, the H-3 proton on the pyrazole (B372694) ring is expected to be a singlet, while the protons on the benzene (B151609) ring (H-4 and H-5) would appear as doublets, with their coupling constants providing information about their relative positions. The fluorine and iodine atoms significantly influence the chemical shifts of adjacent protons due to their electronic effects.

¹³C NMR spectroscopy provides information on the carbon skeleton. The signals for the seven carbon atoms of the this compound core will be distinct, with their chemical shifts influenced by the attached heteroatoms and substituents. The carbons directly bonded to fluorine (C-6) and iodine (C-7) will show characteristic shifts; notably, the C-F bond will result in splitting of the C-6 signal due to spin-spin coupling.

Furthermore, ¹⁹F NMR is a crucial technique for fluorinated compounds, providing direct information about the chemical environment of the fluorine atom. The presence of a single signal in the ¹⁹F NMR spectrum would confirm the monosubstitution of fluorine on the indazole ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Indazoles Data presented is for related indazole derivatives to illustrate typical chemical shift ranges.

Compound Nucleus Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz)
1H-Indazole wiley-vch.de ¹H 8.10 (H-3) s
7.77 (H-4/H-7) d, J = 8.4
7.18-7.40 (H-5, H-6) m
¹³C 134.77 (C-3)
120.96 (C-4)
126.80 (C-5)
120.86 (C-6)
109.71 (C-7)
3-Phenyl-6-(trifluoromethyl)-1H-indazole rsc.org ¹H 8.11 (H-4) d, J = 8.5
7.42-7.60 (H-5, H-7, Phenyl) m
¹³C 146.42 (C-3)
122.63 (C-4)
124.57 (C-5) q, J = 4.4
124.27 (CF₃) q, J = 271.4
113.00 (C-7) q, J = 34.4

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the compound's exact molecular formula (C₇H₄FIN₂). wiley-vch.dersc.org

The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound (277.95 g/mol ). Unlike compounds containing chlorine or bromine, which exhibit characteristic M+2 isotopic peaks, both fluorine and iodine are monoisotopic (¹⁹F and ¹²⁷I, respectively). Therefore, this compound will not display a significant M+2 peak. tutorchase.comlibretexts.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atom. For this compound, characteristic fragments would likely include:

[M-I]⁺: Loss of an iodine radical, which is a common fragmentation due to the relative weakness of the C-I bond.

[M-HCN]⁺: A characteristic fragmentation of many nitrogen-containing heterocyclic compounds, involving the elimination of a neutral hydrogen cyanide molecule.

Analyzing these fragmentation patterns helps to confirm the presence and location of the substituents on the indazole core. researchgate.net

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Description
[C₇H₄FIN₂]⁺ 277.9485 Molecular Ion (M⁺)
[C₇H₄FN₂]⁺ 151.0386 Fragment from loss of Iodine ([M-I]⁺)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. azooptics.comtriprinceton.org

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key structural features. The N-H stretching vibration of the indazole ring is expected to appear as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic heterocyclic system give rise to a series of sharp bands in the 1400-1620 cm⁻¹ region. wiley-vch.de

The presence of the halogen substituents is also identifiable. The C-F bond typically shows a strong absorption in the 1000-1300 cm⁻¹ region, while the C-I stretching vibration is found at lower frequencies, usually in the 500-600 cm⁻¹ range.

Raman spectroscopy provides complementary information. While polar bonds like N-H give strong IR signals, non-polar or symmetric bonds often produce strong signals in Raman spectra. The aromatic ring vibrations are typically Raman active. The complementary nature of these two techniques allows for a more complete vibrational analysis of the molecule. azooptics.com

Table 3: Typical Infrared Absorption Frequencies for Indazole Derivatives Data based on 1H-Indazole and its derivatives to illustrate expected vibrational modes. wiley-vch.dersc.org

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
N-H Stretch 3100 - 3300 Medium-Broad
Aromatic C-H Stretch 3000 - 3100 Medium
Aromatic C=C/C=N Stretch 1400 - 1620 Medium-Strong
C-F Stretch 1000 - 1300 Strong
C-I Stretch 500 - 600 Medium-Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indazole ring system is a chromophore that absorbs UV light, leading to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions).

The UV-Vis spectrum of 1H-indazole in a solvent like acetonitrile typically shows absorption maxima (λ_max) at specific wavelengths. researchgate.netnih.gov The substitution pattern and the nature of the substituents on the indazole ring can influence the position and intensity of these absorption bands. Electron-donating or electron-withdrawing groups, as well as halogens, can cause shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. For this compound, the fluorine and iodine atoms are expected to modulate the electronic structure of the parent indazole chromophore, resulting in a unique UV-Vis absorption profile. The spectrum is useful for quantitative analysis and for studying the electronic properties of the molecule. acs.orgacs.org

Table 4: Representative UV-Vis Absorption Data for Indazole Derivatives in Acetonitrile Data presented for the parent 1H-indazole and its N-methylated derivatives. nih.gov

Compound λ_max (nm)
1H-Indazole ~254, ~290
1-Methyl-1H-indazole ~255, ~295
2-Methyl-2H-indazole ~235, ~310

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction analysis would confirm the planarity of the bicyclic indazole system and the exact positions of the fluorine and iodine substituents.

Furthermore, X-ray crystallography reveals information about the packing of molecules in the crystal lattice. This includes intermolecular interactions such as hydrogen bonding (involving the N-H group) and potential halogen bonding (involving the iodine atom), which govern the solid-state properties of the compound. While specific crystallographic data for this compound is not widely published, analysis of related indazole structures shows the characteristic planar ring system and provides a basis for understanding how these molecules arrange themselves in a crystalline solid. nih.gov

Table 5: Information Provided by X-ray Crystallography

Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ).
Space Group The symmetry elements present in the crystal lattice.
Atomic Coordinates The precise (x, y, z) position of each atom in the unit cell.
Bond Lengths The distances between bonded atoms (e.g., C-C, C-N, C-F, C-I).
Bond Angles The angles formed by three connected atoms (e.g., C-C-C, C-N-N).
Intermolecular Interactions Non-covalent forces between molecules, such as hydrogen bonds and van der Waals forces.

Computational and Theoretical Studies on 6 Fluoro 7 Iodo 1h Indazole

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 6-Fluoro-7-iodo-1H-indazole. The presence of both a highly electronegative fluorine atom and a larger, more polarizable iodine atom on the indazole ring significantly influences the molecule's electronic properties. chemblink.com The fluorine atom enhances lipophilicity and can improve binding affinity to biological targets, while the iodine atom is a key site for chemical modifications.

The electron-withdrawing nature of the fluorine and the bulky nature of the iodine atom create a unique electronic and steric profile. DFT calculations can be used to determine key electronic parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The distribution and energies of these frontier orbitals are crucial for predicting the molecule's reactivity in various chemical reactions, including electrophilic and nucleophilic substitutions. For instance, the iodine at position 3 is known to facilitate metal-catalyzed cross-coupling reactions, a reactivity pattern that can be rationalized through computational analysis of the electron distribution and bond strengths within the molecule.

Furthermore, quantum chemical calculations can elucidate the effects of different substituents on the indazole core. For example, replacing a halogen with a hydroxyl group increases polarity and hydrogen-bonding capacity, which can be quantified through computational models. These calculations provide a theoretical foundation for designing new derivatives with tailored reactivity and properties. A plausible mechanism for reactions like radical C3-nitration of indazoles has been proposed based on control experiments and quantum chemical calculations. chim.it

Molecular Docking and Dynamics Simulations with Biological Targets (e.g., protein targets, enzyme active sites)

Molecular docking and dynamics simulations are pivotal in exploring the potential of this compound and its derivatives as therapeutic agents. These computational techniques predict how a molecule might bind to a biological target, such as a protein or enzyme active site.

Molecular Docking studies can identify the preferred binding orientation of the indazole derivative within the active site of a target protein, such as a kinase or DNA gyrase. jmchemsci.com These studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. dntb.gov.uasemanticscholar.org For instance, the fluorine atom can enhance binding affinity to targets, a phenomenon that can be modeled and visualized. Docking studies have been successfully used to understand the binding modes of various indazole derivatives with targets like indoleamine 2,3-dioxygenase 1 (IDO1) and protein kinases, providing insights into their inhibitory mechanisms. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations take the static picture from docking and simulate the movement of the molecule and protein over time, providing a more dynamic and realistic view of the binding. dntb.gov.uanih.gov MD simulations can assess the stability of the ligand-protein complex, revealing how the interactions evolve under physiological conditions. dntb.gov.uaresearchgate.net This can help to refine the understanding of the binding mode and predict the residence time of the inhibitor in the active site.

These computational approaches are essential for structure-based drug design, enabling the rational optimization of lead compounds to improve their potency and selectivity. For example, if a docking study reveals an unoccupied pocket in the active site, new derivatives can be designed to fill that space and form additional favorable interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For derivatives of this compound, QSAR can be a valuable tool in drug discovery.

By analyzing a dataset of indazole derivatives with known biological activities (e.g., enzyme inhibition), QSAR models can identify the key molecular descriptors that influence their potency. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). researchgate.net For instance, a QSAR study might reveal that the presence of a fluorine atom at a specific position consistently increases activity, while a bulky group at another position is detrimental.

The resulting QSAR model can then be used to predict the biological activity of new, unsynthesized derivatives of this compound. This predictive capability allows for the prioritization of synthetic targets, focusing resources on the most promising candidates and accelerating the drug discovery process. researchgate.net QSAR models, once validated, can be instrumental in guiding the design of more potent and selective inhibitors.

Prediction of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic parameters for this compound, which can aid in its structural characterization. rsc.org

NMR Spectroscopy: DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of the molecule. By comparing the calculated spectra with experimental data, the structural assignment can be confirmed. This is particularly useful for complex molecules where signal overlap or ambiguous assignments can occur. Discrepancies between experimental and calculated shifts can sometimes be resolved by considering tautomerism or solvent effects.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can also be calculated. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. The predicted IR spectrum can be compared with the experimental spectrum to identify characteristic functional group peaks and confirm the molecular structure.

These computational predictions serve as a valuable complement to experimental spectroscopic data, providing a deeper understanding of the molecule's structure and properties.

Conformational Analysis and Tautomeric Considerations of this compound

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.govresearchgate.net The 1H-tautomer is generally the more thermodynamically stable form. nih.govresearchgate.net Computational methods can be used to calculate the relative energies of these tautomers for this compound, providing insight into their relative populations at equilibrium.

The substituents on the indazole ring can influence the tautomeric equilibrium. The fluorine and iodine atoms at positions 6 and 7, respectively, will have an electronic effect on the stability of the different tautomers. Quantum chemical calculations can precisely quantify these effects.

Furthermore, conformational analysis can be performed to identify the most stable three-dimensional arrangement of the atoms in the molecule. While the indazole ring system is largely planar, rotation of any substituent groups can lead to different conformers. Computational methods can map the potential energy surface as a function of these rotational degrees of freedom, identifying the low-energy conformations that are most likely to be populated. Understanding the preferred conformation and tautomeric state is crucial, as these factors can significantly impact the molecule's reactivity and its ability to bind to biological targets.

Biological Relevance and Target Identification of Indazole Scaffolds Featuring Halogenation Preclinical, Non Clinical Mechanistic Studies Only

Overview of Indazole Derivatives as Ligands for Specific Biological Targets

The indazole scaffold is a versatile and privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. researchgate.netnih.gov These compounds are recognized as potent ligands for a variety of biological targets, including kinases, receptors, and enzymes, which are often implicated in the pathophysiology of numerous diseases. samipubco.com

Kinase Inhibitors: A significant area of research has focused on indazole derivatives as inhibitors of protein kinases, which play crucial roles in cellular signaling pathways. nih.gov Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. rsc.org Indazole-based compounds have been developed as inhibitors for a range of kinases, including:

Fibroblast Growth Factor Receptors (FGFRs): Several series of 1H-indazole derivatives have been identified as inhibitors of FGFRs, which are involved in cell proliferation and differentiation. mdpi.comnih.gov For instance, one study reported 1H-indazole-based derivatives that inhibited FGFR1-3 in the micromolar range. mdpi.com Another study identified a potent and selective FGFR1 inhibitor with an IC₅₀ value of 2.9 nM. mdpi.com

Vascular Endothelial Growth Factor Receptors (VEGFRs): Indazole derivatives have shown significant inhibitory activity against VEGFR-2, a key regulator of angiogenesis. mdpi.combiotech-asia.org Pazopanib, an indazole-based drug, is a multi-targeted tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, among others. biotech-asia.org

Epidermal Growth Factor Receptor (EGFR): Structure-guided design has led to the synthesis of 1H-indazole derivatives with strong potency against EGFR and its mutants, which are implicated in non-small cell lung cancer. mdpi.com

Polo-like Kinase 4 (PLK4): Certain indazole derivatives have demonstrated single-digit nanomolar inhibitory activity against PLK4, a critical regulator of the cell cycle. mdpi.com

Cyclin-Dependent Kinases (CDKs): Through high-throughput screening, 3-benzylindazole analogues have been identified as potent and selective inhibitors of CDK8. mdpi.comnih.gov

Anaplastic Lymphoma Kinase (ALK): Novel 3-aminoindazole derivatives have shown high activity against ALK, a target in certain types of cancer. mdpi.comnih.gov

Pim Kinases: 6-azaindazole derivatives have been optimized to exhibit picomolar biochemical potency against all three Pim kinases. mdpi.com

Receptor Modulators: Indazole derivatives also interact with various receptors. For example, some have been developed as 5-hydroxytryptamine receptor 2A (5-HT2A) inhibitors for potential use in treating hypertension. mdpi.com

Enzyme Inhibitors: Beyond kinases, indazole scaffolds have been found to inhibit other classes of enzymes.

CYP11B2: A series of novel indazole derivatives has been optimized to potently inhibit CYP11B2, an enzyme involved in hypertension. mdpi.com

Inosine Monophosphate Dehydrogenase (IMPDH): A potent indazole sulfonamide was identified through high-throughput screening for its activity against Mycobacterium tuberculosis, with subsequent studies confirming direct inhibition of IMPDH. acs.org

Sirtuin 1 (Sirt1): High-throughput screening has also led to the discovery of indazole derivatives that act as potent activators of Sirt1, an enzyme with roles in aging and metabolism. mdpi.comnih.gov

The following table provides a summary of some indazole derivatives and their targeted biological molecules, based on preclinical research findings.

Indazole Derivative ClassBiological TargetExample Compound(s)Reported Activity (IC₅₀/EC₅₀)
1H-indazole-based derivativesFGFR1-3Compound 1060.8–4.5 µM mdpi.com
1H-indazole derivativesVEGFR-2Compounds 138, 139, 140, 1412.15–5.73 µM mdpi.com
1H-indazole derivativesEGFR T790MCompound 1095.3 nM mdpi.com
(1R,2S)-2-(1H-indazol-6-yl)spiro [cyclopropane-1,3′-indolin]-2′-one derivativesPLK4Compound 81c (CFI-400945)single-digit nM mdpi.com
3-benzylindazole analoguesCDK8Compound 11253 nM mdpi.com
3-aminoindazole derivativesALKCompound 127 (Entrectinib)12 nM mdpi.comnih.gov
6-azaindazole derivativesPim kinasesCompound 830.64 µM (cellular) mdpi.com
1H-indazole derivativeCYP11B2Compound 1822.2 nM mdpi.com
3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one derivative5-HT2ACompound 18318 nM mdpi.com
Indazole derivativeSirt1Compound 1850.40 µM (EC₅₀) mdpi.comnih.gov

Mechanistic Insights into Molecular Interactions of Halogenated Indazoles with Biomolecules

The introduction of halogen atoms onto the indazole scaffold significantly influences the molecule's physicochemical properties and its interactions with biological targets. nih.govrsc.org Halogenation can enhance binding affinity, modulate selectivity, and improve pharmacokinetic profiles.

The fluorine atom, in particular, possesses unique properties due to its high electronegativity and small size. rsc.org It can increase a molecule's lipophilicity and metabolic stability, thereby enhancing bioavailability and binding affinity to target proteins. rsc.org The presence of a fluorine atom can lead to favorable interactions within a protein's binding pocket. For instance, docking studies of a fluorinated indazole derivative with FGFR1 revealed hydrophobic interactions between the fluorine atoms and Val492 and Ala640 residues. rsc.org In another example, the 6-fluoro substituent in an indazole derivative was suggested to enhance binding interactions with target proteins due to its electron-withdrawing properties.

Iodine, another halogen frequently incorporated into indazole scaffolds, also plays a crucial role in molecular interactions. The presence of iodine at the 3-position of the indazole ring makes this position highly reactive and suitable for further functionalization. mdpi.com From an interaction perspective, the iodine atom can participate in halogen bonding, a non-covalent interaction between a halogen atom and a nucleophilic site, which can contribute to the stability of the ligand-protein complex. An electrostatic potential map of 3-iodoindazole showed a positive region on the iodine atom, which can interact favorably with electron-rich areas of a binding partner. wuxibiology.com

Computational studies have provided further insights into these interactions. Molecular docking and dynamics simulations of arylsulphonyl indazole derivatives with VEGFR2 kinase have shown that these compounds are stabilized by hydrogen bonding and π–π stacking interactions. rsc.org The orientation of the indazole ring within the binding pocket is critical for these interactions.

The strategic placement of halogens can also influence selectivity. For example, a study on fluorinated indazoles as ROCK1 inhibitors showed that a fluorine at the C6 position significantly enhanced potency compared to a fluorine at the C4 position. rsc.org

High-Throughput Screening (HTS) Approaches for Identifying Novel Targets Modulated by Indazole Analogues

High-throughput screening (HTS) is a powerful drug discovery strategy that allows for the rapid and automated testing of large compound libraries against specific biological targets. bmglabtech.comevotec.com This approach has been instrumental in identifying novel indazole derivatives with therapeutic potential. mdpi.comacs.org

The HTS process typically involves several key steps: sample preparation, establishment of an automated method, configuration of a robotic workstation, and data acquisition and handling. bmglabtech.com A variety of assay platforms are available for HTS, including fluorescence intensity, fluorescence polarization, HTRF, AlphaLISA, ELISA, and luminescence-based readouts. pharmaron.com The primary goal of HTS is to identify "hits" or "leads"—compounds that modulate the target in a desired manner. bmglabtech.com

Several examples highlight the successful application of HTS in discovering bioactive indazole analogues:

A high-throughput screening of over 100,000 synthetic compounds led to the identification of a potent indazole sulfonamide with activity against Mycobacterium tuberculosis. acs.org

A series of 3-benzylindazole analogues were identified as potent and selective CDK8 inhibitors through an HTS campaign that sampled the Merck compound collection. mdpi.comnih.gov

The screening of an in-house chemical library of over 6,000 compounds using a high-throughput ELISA system identified an indazole derivative, TRT-0002, as an inhibitor of the MKK7-TIPRL interaction. oncotarget.com

The National Institutes of Health Molecular Libraries and Probe Production Centers Network (NIH-MLPCN) screened over 300,000 compounds to find molecules that could restore fluconazole (B54011) susceptibility in resistant Candida albicans, leading to the discovery of a substituted indazole as a promising chemosensitizer. beilstein-journals.org

In silico HTS, a computational approach, has also been used to identify indazole-derived inhibitors of Unc-51-Like Kinase 1 (ULK1). nih.gov

The following table outlines various HTS platforms and their applications in drug discovery.

HTS PlatformPrincipleApplication in Target Identification
Biochemical Assays Measure the effect of a compound on the activity of a purified target protein (e.g., enzyme, receptor).Identifying enzyme inhibitors or receptor modulators.
Cell-Based Assays Measure the effect of a compound on a cellular process or phenotype.Identifying compounds that modulate a specific signaling pathway or cellular function.
Affinity-Selection Mass Spectrometry Identifies compounds that bind to a target protein by separating bound from unbound ligands. frontiersin.orgDirect identification of ligands for a target of interest.
Fluorescence-Based Assays Utilize changes in fluorescence intensity, polarization, or resonance energy transfer to detect binding or activity. pharmaron.comWidely used for a variety of targets and pathways.
High-Content Imaging Uses automated microscopy and image analysis to quantify cellular phenotypes. pharmaron.comPhenotypic screening to identify compounds that induce a desired cellular change.

Development of 6-Fluoro-7-iodo-1H-indazole as a Chemical Probe for Target Validation

While specific preclinical studies detailing the development of this compound as a chemical probe for target validation are not widely available in the searched literature, we can infer its potential based on the properties of its constituent parts. A chemical probe is a small molecule used to study and manipulate a biological target. An ideal probe is potent, selective, and has a well-understood mechanism of action.

The 6-fluoro and 7-iodo substitutions on the indazole scaffold suggest that this compound could be a valuable tool for several reasons:

Fluorine for Enhanced Properties: The 6-fluoro substitution can improve the compound's metabolic stability and binding affinity for its target protein. rsc.org This is a desirable characteristic for a chemical probe, as it can lead to more reliable and reproducible results in biological assays.

Iodine for Further Functionalization: The 7-iodo group provides a reactive handle for further chemical modifications. This allows for the attachment of various functional groups, such as fluorescent tags, biotin (B1667282) labels, or photoaffinity labels, which are essential for target identification and validation studies. For example, a tagged version of the probe could be used in pull-down assays to isolate its binding partners from a cell lysate.

Potential for High Selectivity: The specific substitution pattern of 6-fluoro and 7-iodo may confer high selectivity for a particular biological target. This is a critical feature of a good chemical probe, as off-target effects can complicate the interpretation of experimental results.

Although direct evidence is limited, related indazole derivatives have been used in the development of chemical probes. For instance, a degrader derived from a Cereblon E3 ubiquitin ligase ligand, which incorporates a fluorinated indazole moiety, has been proposed as a specific chemical probe to knock-down HDAC6. nih.gov

Strategies for Optimizing Indazole Derivatives for Specific Biological Pathways

The optimization of indazole derivatives for specific biological pathways is a key focus of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. samipubco.comlongdom.org This process often involves a combination of computational and synthetic approaches.

Structure-Activity Relationship (SAR) Studies: A fundamental strategy is the systematic modification of the indazole scaffold and the analysis of how these changes affect biological activity. nih.govlongdom.org This involves synthesizing a library of analogues with different substituents at various positions of the indazole ring and evaluating their effects. samipubco.com For example, SAR studies on indazole-based GSK-3 inhibitors revealed that modulating lipophilicity and basicity could mitigate off-target activity at the hERG ion channel. nih.gov

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based design can be employed to guide the optimization process. mdpi.com This involves using computational docking and modeling to predict how different analogues will bind to the target and to design modifications that are expected to improve binding affinity and selectivity. For instance, structure-based design was used to optimize indazole inhibitors of phosphoinositide 3-kinase δ, leading to the discovery of clinical candidates. acs.org

Fragment-Based Drug Discovery: This approach involves screening small, low-molecular-weight fragments to identify those that bind to the target. mdpi.com These fragments can then be grown or linked together to generate more potent and selective lead compounds. This method has been used to discover 1H-indazole-based inhibitors of FGFR kinases. mdpi.com

Bioisosteric Replacement: This strategy involves replacing a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. longdom.org For example, replacing a hydrogen atom with a fluorine atom is a common bioisosteric replacement that can enhance metabolic stability and binding affinity. rsc.org

Computational Approaches: In addition to structure-based design, other computational methods, such as molecular docking and virtual screening, can be used to predict the biological activity of novel compounds and to prioritize candidates for synthesis and testing. longdom.org These methods can help to rationalize SAR data and to guide the design of more potent and selective inhibitors.

Future Directions and Emerging Research Avenues for 6 Fluoro 7 Iodo 1h Indazole

Integration with Advanced Synthetic Methodologies

The synthesis of complex indazole derivatives often involves multi-step processes. Future research will likely focus on integrating advanced synthetic methodologies to improve efficiency, yield, and sustainability. The structure of 6-Fluoro-7-iodo-1H-indazole is well-suited for such innovations.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and stoichiometry. For the synthesis of derivatives from this compound, flow chemistry could enable rapid optimization, reduce reaction times, and enhance safety, particularly for exothermic or hazardous reactions. This methodology is ideal for optimizing yields in reactions like nucleophilic aromatic substitution or cross-coupling.

Photocatalysis: The use of light to drive chemical reactions offers a green alternative to traditional thermal methods. Photocatalysis could be employed for the functionalization of the indazole core, for instance, in C-H activation or cross-coupling reactions. The halogenated nature of this compound provides reactive handles that can be targeted in photocatalytic cycles, allowing for the introduction of novel substituents under mild conditions.

Exploration of Novel Biological Targets for Indazole Derivatives

Indazole-based compounds are well-established as pharmacologically active agents, particularly as kinase inhibitors in oncology. researchgate.net However, the vast chemical space accessible from this compound allows for the exploration of a much broader range of biological targets. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile synthetic handle for diversification.

Future research should aim to move beyond traditional targets and investigate the potential of new derivatives in other therapeutic areas.

Table 1: Potential Novel Biological Targets for Indazole Derivatives

Target ClassSpecific ExamplesTherapeutic AreaRationale for Exploration
Ion Channels Transient Receptor Potential (TRP) Channels (e.g., TRPA1)Pain, InflammationIndazole cores have been identified in TRPA1 antagonists, suggesting potential for developing novel analgesics. acs.org
Nuclear Receptors Estrogen Receptor (ER)Oncology (Breast Cancer)Indazole derivatives have been developed as selective estrogen receptor degraders (SERDs). nih.gov
Enzymes Indoleamine 2,3-dioxygenase 1 (IDO1), Neutrophil Elastase (NE), Epidermal Growth Factor Receptor (EGFR)Immuno-oncology, Inflammatory Diseases, OncologyIndazoles have shown inhibitory activity against these diverse enzyme targets. nih.govucl.ac.ukmdpi.com
GPCRs Cannabinoid Receptor 2 (CB2R), Serotonin Receptors (5-HT4)Neuroinflammation, Neurological DisordersThe structural motifs are suitable for designing ligands for G-protein coupled receptors involved in CNS pathologies. researchgate.netresearchgate.net

Application in Materials Science or Supramolecular Chemistry

The application of indazole derivatives is expanding beyond medicine into materials science. The rigid, aromatic structure of the indazole ring, combined with the electronic influence of the halogen substituents in this compound, makes it an attractive candidate for developing novel organic materials.

Organic Electronics: Halogenated aromatic compounds are of interest for creating materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine and iodine atoms in this compound can influence the frontier molecular orbital energies (HOMO/LUMO) and improve intermolecular electronic interactions, which are critical for charge transport and device performance.

Supramolecular Assemblies: The N-H proton of the indazole ring can act as a hydrogen bond donor, while the pyrazolic nitrogen can act as an acceptor. These features, along with potential halogen bonding from the iodine atom, allow derivatives of this compound to participate in self-assembly processes, forming well-ordered supramolecular structures like liquid crystals or organic frameworks.

Development of Indazole-Based Radioligands or Imaging Agents

The unique substitution pattern of this compound makes it an exceptional precursor for the development of imaging agents for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

PET Imaging: The fluorine atom at the 6-position provides a site for potential radiofluorination with Fluorine-18 (¹⁸F), the most commonly used radionuclide for PET imaging. A key challenge is developing synthetic methods to selectively introduce ¹⁸F. This could involve nucleophilic substitution of a suitable leaving group installed at the 6-position in a precursor molecule. Indazole-based structures are being actively investigated for PET tracers targeting various proteins, such as monoacylglycerol lipase (B570770) (MAGL). nih.gov

SPECT Imaging: The iodine atom at the 7-position is a direct handle for radioiodination with isotopes like Iodine-123 or Iodine-125, which are used in SPECT imaging. This allows for the direct conversion of a biologically active indazole derivative into a SPECT probe, potentially streamlining the development process. Iodinated radioligands have been designed for imaging targets like the 5-HT4 receptor. researchgate.net

The development of such imaging agents from a this compound scaffold would enable non-invasive visualization and quantification of biological targets in vivo, aiding in disease diagnosis and the development of new therapeutics. ucl.ac.uk

Multidisciplinary Research Collaborations in Indazole Chemistry

To fully realize the potential of this compound and its derivatives, collaboration across multiple scientific disciplines is essential.

Chemistry and Biology: Synthetic chemists can create libraries of novel indazole compounds based on the 6-fluoro-7-iodo scaffold. These can then be screened by biologists and pharmacologists to identify new lead compounds and their biological targets, fostering a cycle of design, synthesis, and testing. ignited.inmdpi.com

Chemistry and Materials Science: Collaborations between organic chemists and materials scientists are needed to design and synthesize indazole-based molecules with specific electronic and self-assembly properties for applications in organic electronics or smart materials. smolecule.com

Chemistry, Radiology, and Medicine: The development of new PET and SPECT imaging agents requires a close partnership between chemists (for probe design and radiosynthesis), radiologists (for imaging studies), and clinicians (to define the unmet needs and translate the tools to patient care). ucl.ac.ukresearchgate.net

Such multidisciplinary efforts will accelerate the translation of fundamental chemical research into practical applications in medicine, diagnostics, and technology.

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